5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one
Description
5-(o-Tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one is a derivative of the 6H-anthra[1,9-cd]isoxazol-6-one scaffold, characterized by an ortho-methyl-substituted phenoxy group at the 5-position. This scaffold is notable for its reactivity, particularly its susceptibility to nucleophilic attack, leading to N–O bond cleavage in the isoxazole ring under specific conditions (e.g., reaction with DMSO) .
Properties
IUPAC Name |
10-(2-methylphenoxy)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO3/c1-12-6-2-5-9-16(12)24-17-11-10-15-18-19(17)20(23)13-7-3-4-8-14(13)21(18)25-22-15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZUUTVRFUGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one can be achieved through various synthetic routes. One common method involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of the isoxazole ring . Another approach is the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antiviral, and anticancer agent . Industrially, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(o-tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
*Estimated based on structural similarity.
Key Observations:
G9a Inhibition: The 5-anilino derivative (CAS 70730-76-6) demonstrated potent G9a inhibition (IC50 = 0.89 µM) in a study combining shape-based virtual screening and molecular modification . Its phenylamino group facilitates π-π stacking with the target’s hydrophobic pocket. The o-tolyloxy substituent in the target compound introduces steric bulk due to the ortho-methyl group, which may alter binding kinetics. Computational modeling suggests reduced steric clash compared to bulkier groups like cyclohexylamino .
Reactivity and Stability: The scaffold’s isoxazole ring is prone to nucleophilic attack, forming anthraquinone derivatives. Substituents like ethenylamino (CAS 888487-94-3) accelerate ring-opening reactions, while halogens (e.g., bromo at C3) enhance electrophilicity . The o-tolyloxy group’s electron-donating methyl group may stabilize the ring against hydrolysis compared to electron-withdrawing substituents .
In contrast, the ethenylamino derivative (logP ~3.8) offers better aqueous solubility . Halogenated derivatives (e.g., 538363-40-5) exhibit higher molecular weights and densities, impacting pharmacokinetic profiles .
Biological Activity
5-(o-Tolyloxy)-6H-anthra[1,9-cd]isoxazol-6-one is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article examines the biological activity of this compound, summarizing relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound has the chemical formula and belongs to the anthra[1,9-cd]isoxazole family. Its structure includes an anthracene core substituted with an o-tolyloxy group and an isoxazole moiety, which may contribute to its biological activities.
Anticancer Properties
Research has indicated that derivatives of anthra[1,9-cd]isoxazoles exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that suggest these compounds can inhibit cell proliferation effectively.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| Compound 1 | 10.498 | - | - |
| Compound 4 | 4.542 | - | - |
| Compound 16 | - | - | - |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%, TGI is the total growth inhibition concentration, and LC50 is the lethal concentration for 50% of cells.
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of telomerase activity. Telomerase is often upregulated in cancer cells, allowing them to proliferate indefinitely. In studies involving similar compounds, telomerase activity was significantly reduced, indicating a potential pathway for therapeutic intervention.
Case Studies and Research Findings
A notable study highlighted the synthesis and biological evaluation of various anthra[1,9-cd]isoxazole derivatives. The findings revealed that certain derivatives demonstrated selective cytotoxicity against prostate cancer cell lines while exhibiting minimal toxicity toward normal cells. This selectivity is crucial for developing targeted cancer therapies.
Key Findings from Studies
- Selectivity : Some compounds displayed a GI50 value significantly lower than the average GI50 for known anticancer agents, indicating higher potency.
- Telomerase Inhibition : Compounds were shown to inhibit telomerase activity in human non-small cell lung carcinoma cell lines.
- Structure-Activity Relationship (SAR) : Variations in substituents on the anthracene core affected biological activity, suggesting that further structural modifications could enhance efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
